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molecular formula C17H17ClN2OS B1422274 2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole CAS No. 1193272-59-1

2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole

Cat. No. B1422274
M. Wt: 332.8 g/mol
InChI Key: PNVZYJFBBFNRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927484B2

Procedure details

2-(4-Isopropyl-thiazol-2-yl)-7-methoxy-8-methyl-quinolin-4-ol (526 mg, 1.67 mmol) was taken up in POCl3 (4.0 mL) and placed in a 85° C. oil bath. The reaction was monitored by LC/MS and determined to be complete after 40 min. The reaction was cooled to rt, and poured into ice water. Adjust pH=10 with 10N NaOH. The mixture was extracted with CH2Cl2, dried with Na2SO4, filtered and was concentrated to afford analytically clean 4-chloro-2-(4-isopropyl-thiazol-2-yl)-7-methoxy-8-methyl-quinoline (532 mg, 96%) as a yellow solid.
Quantity
526 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:5]=[C:6]([C:9]2[CH:18]=[C:17](O)[C:16]3[C:11](=[C:12]([CH3:22])[C:13]([O:20][CH3:21])=[CH:14][CH:15]=3)[N:10]=2)[S:7][CH:8]=1)([CH3:3])[CH3:2].[OH-].[Na+].O=P(Cl)(Cl)[Cl:27]>>[Cl:27][C:17]1[C:16]2[C:11](=[C:12]([CH3:22])[C:13]([O:20][CH3:21])=[CH:14][CH:15]=2)[N:10]=[C:9]([C:6]2[S:7][CH:8]=[C:4]([CH:1]([CH3:3])[CH3:2])[N:5]=2)[CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
526 mg
Type
reactant
Smiles
C(C)(C)C=1N=C(SC1)C1=NC2=C(C(=CC=C2C(=C1)O)OC)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a 85° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=CC(=NC2=C(C(=CC=C12)OC)C)C=1SC=C(N1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 532 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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